1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-a]pyrazin-8-yl moiety . Compounds with similar moieties have been reported to exhibit antiviral and antimicrobial activities . .
Mode of Action
Without specific information about the compound’s targets, it’s difficult to describe its mode of action. Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities, suggesting they might interact with pathways related to these biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of 2-chloro-3-hydrazinopyrazine with carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) or halogenated compounds.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds exhibit potent anti-tumor activity and kinase inhibition.
Sitagliptin: A well-known anti-diabetic drug that contains a triazolopyrazine moiety.
Uniqueness
1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets and its potential for therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWBCRWAYWMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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